KRN5
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Overview
Description
KRN5 is a derivative of 13-(2-fluoro)-benzylberberine, known for its high oral bioavailability and metabolic stability. It is an effective inhibitor of Nuclear Factor of Activated T cells 5 (NFAT5), with an IC50 of 750 nM . This compound has shown potential in treating NFAT5-mediated chronic arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: KRN5 is synthesized from its precursor, KRN2The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the fluorination process .
Industrial Production Methods: The industrial production of this compound involves high-throughput screening of a large library of chemicals to identify potential inhibitors of NFAT5. The selected compounds undergo further optimization to enhance their bioavailability and stability .
Chemical Reactions Analysis
Types of Reactions: KRN5 primarily undergoes substitution reactions due to the presence of the fluorine atom in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like DMSO, catalysts for fluorination, and oxidizing or reducing agents depending on the desired reaction .
Major Products: The major products formed from the reactions involving this compound include various derivatives with modified functional groups, which can be used for further research and development .
Scientific Research Applications
KRN5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been extensively studied for its potential in treating chronic inflammatory diseases like rheumatoid arthritis. This compound inhibits the production of pro-inflammatory mediators in macrophages and effectively suppresses the development of experimental arthritis .
Mechanism of Action
KRN5 exerts its effects by inhibiting the activity of NFAT5, a transcription factor involved in the regulation of pro-inflammatory genes. This compound selectively suppresses the expression of genes like Nos2 and Il6 without affecting other pathways involved in cellular homeostasis . This selective inhibition is achieved by preventing the formation of NF-κB p65-DNA complexes in the NFAT5 promoter region .
Comparison with Similar Compounds
KRN5 is unique compared to other NFAT5 inhibitors due to its high oral bioavailability and metabolic stability. Similar compounds include KRN2, the precursor of this compound, and other NFAT5 inhibitors identified through high-throughput screening . This compound stands out due to its selective inhibition of pro-inflammatory genes and minimal off-target effects .
Properties
CAS No. |
1800465-47-7 |
---|---|
Molecular Formula |
C27H22FNO5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one |
InChI |
InChI=1S/C27H22FNO5/c1-31-21-8-7-17-19(11-16-5-3-4-6-20(16)28)25-18-13-23-22(33-14-34-23)12-15(18)9-10-29(25)27(30)24(17)26(21)32-2/h3-8,12-13H,9-11,14H2,1-2H3 |
InChI Key |
WSIOACCDMOKVNM-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)CC6=CC=CC=C6F)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)CC6=CC=CC=C6F)OC |
Origin of Product |
United States |
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